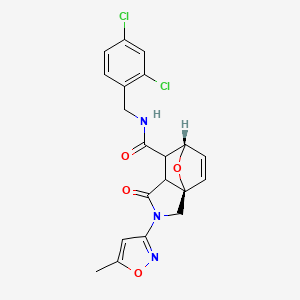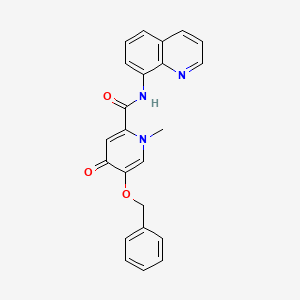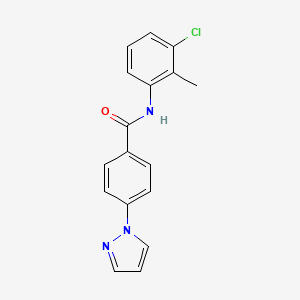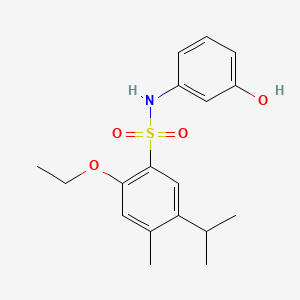![molecular formula C20H27NO5 B13372275 Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)
Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a piperidine ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran core may also play a role in binding to specific enzymes, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1-piperazinecarboxylate: This compound has a similar piperidine and benzofuran structure but differs in the substitution pattern on the benzofuran ring.
Piperidine Derivatives: These compounds share the piperidine ring but may have different core structures, leading to varied pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H27NO5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
ethyl 4-(2-hydroxy-3-piperidin-1-ylpropoxy)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C20H27NO5/c1-3-24-20(23)19-14(2)18-16(8-7-9-17(18)26-19)25-13-15(22)12-21-10-5-4-6-11-21/h7-9,15,22H,3-6,10-13H2,1-2H3 |
Clé InChI |
IPOZHOHDNLNBNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(CN3CCCCC3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)

![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)

![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)


![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
